2'-Cytidylic acid

Beschreibung

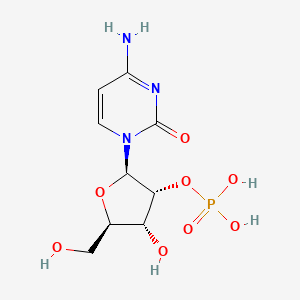

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUAKORMLHPSLZ-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005321 |

Source

|

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-94-9 |

Source

|

| Record name | 2′-Cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cytidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Analysis and Conformational Dynamics of 2'-Cytidylic Acid (2'-CMP)

Executive Summary

2'-Cytidylic acid (2'-CMP) represents a critical structural isomer of the standard RNA monomer (3'-CMP/5'-CMP).[1][2] While often encountered as a transient hydrolytic intermediate or a specific enzymatic inhibitor (e.g., Ribonuclease A), its structural rigidity and conformational preferences differ significantly from its 3' and 5' counterparts.[1] This guide analyzes the steric and electrostatic consequences of 2'-phosphorylation, details the anti / C2'-endo conformational preference, and provides validated protocols for its chromatographic isolation from isomeric mixtures.[1][2]

Molecular Architecture & Chemical Identity[1][2]

Unlike the canonical 5'-nucleotides used in polymerase-mediated synthesis, 2'-CMP carries its phosphate group at the C2' position of the ribose ring.[1][2] This positional shift introduces unique steric clashes that govern its behavior in solution and in protein binding pockets.

Structural Specifications

-

Chemical Formula: C

Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Key Feature: The phosphate group at C2' renders the adjacent C3'-OH a secondary alcohol, reversing the standard nucleophile/electrophile relationship found in RNA synthesis.[1]

Crystal Structure Data

X-ray crystallography of 2'-CMP (trihydrate form) reveals a specific ground-state conformation that differs from the A-form RNA helix geometry.[1][2]

| Parameter | Value | Structural Significance |

| Crystal System | Triclinic, Space Group P1 | Low symmetry indicates specific, directional intermolecular forces.[1][2] |

| Glycosidic Angle ( | Anti | The cytosine base is rotated away from the sugar, minimizing steric clash with the bulky 2'-phosphate.[1] |

| Sugar Pucker | C2'-endo ( | Unlike the C3'-endo puckering typical of RNA helices, free 2'-CMP relaxes into the C2'-endo form (similar to B-DNA).[1][2] |

| C4'-C5' Bond | Gauche-gauche | The exocyclic -CH |

Visualization of Structural Connectivity

The following diagram illustrates the connectivity and the critical steric zones defined by the 2'-phosphate.

Figure 1: Structural connectivity of 2'-CMP.[1][2] The 2'-phosphate creates a steric block that enforces the Anti glycosidic torsion and influences the sugar pucker.[1]

Conformational Dynamics: The "Why" Behind the Structure[1]

Understanding the conformation of 2'-CMP is essential for rationalizing its binding affinity to enzymes like RNase A.[2]

The Sugar Pucker Equilibrium

In polymeric RNA, the ribose sugar is constrained to the C3'-endo (North) conformation to satisfy the geometry of the A-form helix.[1] However, as a free nucleotide, 2'-CMP exhibits a preference for C2'-endo (South).[1][2]

-

Mechanism: The bulky phosphate at the 2' position experiences electrostatic repulsion from the base and the 5'-OH. The C2'-endo pucker moves the C2' atom (and its phosphate) away from the base, relieving this strain.[1]

-

Implication: When 2'-CMP binds to RNase A, the enzyme must accommodate or force a shift in this pucker.[2] Crystallographic studies of the RNase A:2'-CMP complex show the inhibitor bound with high specificity, exploiting these electrostatic contacts.[1]

Zwitterionic Character & pKa

The ionization state of 2'-CMP is pH-dependent and critical for separation strategies.[1][2]

-

pKa 1 (~0.8): Primary phosphate ionization (PO

H -

pKa 2 (~4.4): Protonation of Cytosine N3 (N3

N3 -

pKa 3 (~6.2): Secondary phosphate ionization (PO

H

Analytical Characterization & Differentiation

A common challenge in nucleotide chemistry is distinguishing 2'-CMP from its isomer, 3'-CMP.[1][2] This is critical because acid hydrolysis of RNA yields a mixture of both via a 2',3'-cyclic intermediate.[1][2]

UV Spectroscopy

While the chromophore (cytosine) is identical, the local environment shifts the

NMR Distinction

Proton NMR (

-

2'-CMP: The H2' signal is deshielded (shifted downfield) due to the proximity of the phosphate group.

-

3'-CMP: The H3' signal is deshielded.

Experimental Protocol: Separation of 2'-CMP and 3'-CMP

Objective: To isolate high-purity 2'-CMP from a hydrolytic mixture containing 3'-CMP and cyclic-CMP. Method: Ion-Pairing Reversed-Phase HPLC.[1][2]

Reagents & Mobile Phase[2]

-

Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

-

Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

-

Why TEAA? The triethylammonium ion pairs with the negatively charged phosphate, increasing the hydrophobicity of the nucleotide and allowing retention on the C18 column.

-

Step-by-Step Workflow

-

Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.

-

Sample Prep: Dissolve nucleotide mixture in Buffer A (approx. 1 mg/mL). Filter through 0.22 µm PVDF membrane.[2]

-

Injection: Inject 10-20 µL of sample.

-

Gradient Profile:

-

Detection: Monitor Absorbance at 260 nm and 280 nm.

Expected Result: Due to the subtle difference in polarity and pKa, the isomers will resolve. Typically, 2'-CMP elutes before 3'-CMP in anion-exchange or ion-pairing systems because the 2'-phosphate is sterically more shielded by the base in the anti conformation, slightly altering its interaction with the stationary phase.[1][2]

Separation Logic Diagram

Figure 2: HPLC Separation workflow utilizing ion-pairing agents to resolve positional isomers.

References

-

Lisgarten, J. N., et al. (1993).[1] Structure of the crystalline complex of cytidylic acid (2'-CMP) with ribonuclease at 1.6 A resolution.[3] Acta Crystallographica Section D, 49(6), 541-547.[1][2] Link

-

Kartha, G., et al. (1973).[1][5] Cytidylic acid "a" trihydrate: structure and conformation. Science, 179(4072), 495-497.[1][2] Link

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 101544, 2'-Cytidylic acid.[1][2] PubChem. Link

-

BenchChem. (2025).[2][6] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate (and isomers). Link[1][2]

-

SIELC Technologies. (2025). HPLC Separation of Cytidine Phosphates. Link

Sources

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Cytidine Monophosphate | SIELC Technologies [sielc.com]

- 3. Structure of the crystalline complex of cytidylic acid (2'-CMP) with ribonuclease at 1.6 A resolution. Conservation of solvent sites in RNase-A high-resolution structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Cytidylic acid | C9H14N3O8P | CID 101544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Cytidylic Acid [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2'-Cytidylic Acid (2'-CMP)

[1]

Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a pyrimidine ribonucleotide primarily utilized in biochemical research as a specific competitive inhibitor of ribonucleases (particularly RNase A) and as a structural probe in X-ray crystallography.[1][2][3] Distinct from its biologically ubiquitous isomer 5'-CMP (a precursor in RNA and phospholipid synthesis), 2'-CMP is typically an artifact of alkaline RNA hydrolysis or a synthetic target for mechanistic enzymology.[1]

This guide provides a rigorous technical breakdown of 2'-CMP, distinguishing it from its 3' and 5' isomers, and detailing its physicochemical properties, synthesis pathways, and analytical characterization.

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of 2'-CMP is critical due to the prevalence of its isomers. Commercial "Cytidylic acid" often refers to the 5'-isomer or a mixed 2'/3' isomer fraction unless specified.[1]

| Parameter | Value | Notes |

| Common Name | 2'-Cytidylic acid | Also: Cytidine 2'-monophosphate, 2'-CMP |

| CAS Number | 85-94-9 | Critical: Do not confuse with 63-37-6 (5'-CMP) or 84-52-6 (3'-CMP).[1] |

| IUPAC Name | [(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | Systematic name denoting phosphate at C2'.[1] |

| Molecular Formula | C₉H₁₄N₃O₈P | MW: 323.20 g/mol |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2CO)O)OP(=O)(O)O |

Structural Isomerism

The position of the phosphate group fundamentally alters the molecule's biological activity.

Figure 1: Isomeric relationship between Cytidine monophosphates. 2'-CMP and 3'-CMP are often found as mixtures in hydrolysates, whereas 5'-CMP is the canonical biological building block.[1]

Part 2: Physicochemical Properties[9]

Understanding the ionization state of the phosphate and the cytosine base is essential for developing separation methods (HPLC) and binding assays.

| Property | Data | Significance |

| pKa Values | pKa₁ ≈ 0.8 (Phosphate)pKa₂ ≈ 4.4 (Cytosine N3)pKa₃ ≈ 6.2 (Phosphate) | At physiological pH (7.4), the phosphate is dianionic (-2) and the base is neutral.[1] |

| Solubility | Sparingly soluble in water (acid form)Highly soluble as Na⁺ salt | The free acid crystallizes readily; adjust pH > 6 for high concentration stock solutions. |

| UV Absorbance | λmax ≈ 271 nm (pH 7)λmax ≈ 280 nm (pH 2) | Useful for concentration determination using Beer-Lambert law (ε ≈ 9.0 x 10³ M⁻¹cm⁻¹ at pH 7).[1] |

| Stability | Susceptible to acyl migration | Under acidic conditions, the phosphate group can migrate between the 2' and 3' positions via a cyclic intermediate. |

Part 3: Biological Significance & Applications[1][8][10][11]

Ribonuclease A (RNase A) Inhibition

The primary application of 2'-CMP in protein biochemistry is as a competitive inhibitor of RNase A.

-

Mechanism: RNase A cleaves RNA via a 2',3'-cyclic phosphate intermediate.[1] 2'-CMP acts as a product analog that binds tightly to the active site (specifically the P1 subsite), mimicking the geometry of the transition state but unable to undergo the catalytic cleavage downstream.

-

Crystallography: It is frequently used to co-crystallize RNases to stabilize the active site conformation for X-ray diffraction studies.

Affinity Chromatography Ligand

2'-CMP is coupled to agarose or sepharose beads to create affinity columns for the purification of RNases.[1] The enzyme binds to the immobilized 2'-CMP at neutral pH and is eluted by altering the pH or ionic strength.

Part 4: Synthesis & Production

2'-CMP is rarely synthesized de novo in biological systems; it is primarily produced via chemical or enzymatic degradation of RNA.[1]

Method 1: Alkaline Hydrolysis of RNA

This is the historical and industrial route for producing mixed 2'/3'-CMP.[1]

-

Reagent: RNA (Yeast or Bacterial) is treated with 0.3 M KOH at 37°C for 18 hours.[1]

-

Mechanism: The 2'-OH attacks the 3'-phosphate, forming a 2',3'-cyclic CMP intermediate.[1]

-

Ring Opening: The cyclic phosphate hydrolyzes randomly to yield a mixture of 2'-CMP and 3'-CMP.[1]

-

Purification: Requires ion-exchange chromatography to separate the 2' isomer from the 3' isomer.

Method 2: Directed Chemical Synthesis

For high-purity applications requiring no 3'-CMP contamination.[1]

-

Protection: Use of a bulky protecting group (e.g., TBDMS or TOM) on the 3'-OH and 5'-OH.[1]

-

Phosphorylation: Reaction with phosphorus oxychloride or phosphoramidites at the exposed 2'-OH.[1]

-

Deprotection: Careful removal of protecting groups to avoid phosphate migration.

Figure 2: Production of 2'-CMP via alkaline hydrolysis of RNA.[1]

Part 5: Analytical Characterization (HPLC)

Separating 2'-CMP from its 3' isomer is analytically challenging due to their identical mass and similar pKa.[1] Anion Exchange Chromatography (AEX) is the gold standard.

Protocol: Separation of 2'-CMP, 3'-CMP, and 5'-CMP

Objective: Verify purity of 2'-CMP reagent.

-

Column: Strong Anion Exchange (SAX) (e.g., Partisil 10 SAX or equivalent quaternary ammonium phase).

-

Mobile Phase:

-

Buffer A: 0.007 M KH₂PO₄ (pH 4.0)

-

Buffer B: 0.25 M KH₂PO₄, 0.5 M KCl (pH 4.0)

-

-

Gradient: Linear gradient from 0% to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Elution Order:

-

The elution order is typically 2'-CMP < 3'-CMP < 5'-CMP .[1]

-

Note: The 2'-phosphate is slightly less acidic (higher pKa) than the 3'-phosphate due to the proximity of the glycosidic bond, leading to weaker retention on anion exchangers at acidic pH.

-

Figure 3: Analytical workflow for isomer separation.

References

-

Chemical Identity & Properties

-

RNase Inhibition & Crystallography

- Cohn, W. E. "The separation of purine and pyrimidine bases and of nucleotides by ion-exchange." Science (1949). (Foundational text on isomer separation).

- Brown, P. R. "High-Performance Liquid Chromatography of Nucleotides.

Technical Guide: 2'-Cytidylic Acid vs. 3'- and 5'-Isomers

Differentiation, Stability, and Analytical Protocols for Nucleotide Research

Executive Summary

Cytidylic acid (Cytidine Monophosphate, CMP) exists as three distinct structural isomers based on the phosphate group's position on the ribose ring: 2'-CMP , 3'-CMP , and 5'-CMP .[1][2] While they share an identical molecular mass (323.2 g/mol ), their physicochemical properties and biological roles are radically different.

-

5'-CMP: The biologically dominant isomer, serving as the canonical precursor for RNA and phospholipid synthesis (Kennedy pathway).

-

3'-CMP: The primary product of enzymatic RNA hydrolysis (e.g., by RNase A).[3]

-

2'-CMP: A thermodynamic artifact often co-generated during chemical hydrolysis; it serves as a critical impurity marker and a specific probe for ribonuclease active sites.

This guide provides the structural logic, stability constraints, and validated analytical protocols required to distinguish and handle these isomers in drug development and biochemical research.

Part 1: Structural Biochemistry & Isomerization Dynamics

The Phosphate Migration Mechanism

The most critical handling constraint for researchers is the acid-catalyzed isomerization between 2'-CMP and 3'-CMP. Unlike 5'-CMP, which carries the phosphate on the exocyclic 5'-carbon (structurally isolated), the 2' and 3' hydroxyls are vicinal (adjacent).

Under acidic conditions (pH < 2) or alkaline hydrolysis, the phosphate group does not remain static. It attacks the adjacent hydroxyl group to form a 2',3'-cyclic phosphodiester intermediate . This ring subsequently opens to yield a mixture of 2'- and 3'-isomers.

-

Implication: You cannot store 2'-CMP or 3'-CMP in unbuffered acidic solutions; they will equilibrate.

-

5'-CMP Stability: The 5'-isomer cannot form a 5',3'-cyclic intermediate due to steric strain; therefore, it is chemically stable against migration.

Visualization of the Isomerization Pathway

The following diagram illustrates the reversible migration between 2' and 3' isomers via the cyclic intermediate, contrasted with the stable 5' form.

Figure 1: Acid-catalyzed migration mechanism. Note that 5'-CMP is isolated from this equilibrium.

Part 2: Biological Divergence & Applications

Understanding the source of the isomer dictates its application in research.

5'-CMP: The Anabolic Driver

Role: 5'-CMP is the substrate for CMP-kinase , which phosphorylates it to CDP and CTP. It is essential for:

-

RNA Transcription: Incorporated by RNA Polymerases.

-

Lipid Biosynthesis: Acts as a carrier in the Kennedy Pathway (CDP-Choline) for phosphatidylcholine synthesis.

-

Sialylation: Precursor for CMP-Sialic acid, critical for glycoprotein engineering.

3'-CMP: The Catabolic Marker

Role: 3'-CMP is the specific end-product of RNase A activity.

-

Mechanism: RNase A cleaves RNA via a 2',3'-cyclic intermediate but selectively hydrolyzes the ring to release the 3'-phosphate exclusively.

-

Research Use: Used as a competitive inhibitor in RNase A kinetic studies and as a starting material for solid-phase oligonucleotide synthesis where 3'-protection is required.

2'-CMP: The Analytical Probe

Role: Rarely produced enzymatically in bulk.

-

Research Use: High-affinity ligand for X-ray crystallography of ribonucleases. It binds to the active site of RNase A but cannot be hydrolyzed, "freezing" the enzyme conformation for structural analysis.

Part 3: Analytical Protocols (differentiation)

Separating these isomers is challenging due to their identical mass and similar pKa values. Reversed-Phase Ion-Pairing HPLC is the gold standard.

Protocol: HPLC Separation of CMP Isomers

This protocol ensures baseline resolution between the 2', 3', and 5' isomers.

Reagents:

-

Mobile Phase A: 10 mM Potassium Phosphate buffer + 2 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH 6.0.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).

Workflow:

| Step | Parameter | Value | Rationale |

| 1 | Flow Rate | 1.0 mL/min | Standard backpressure management. |

| 2 | Gradient | Isocratic (95% A / 5% B) | Ion-pairing requires stable equilibrium; gradients can cause baseline drift. |

| 3 | Detection | UV @ 260 nm | Cytosine max absorption. |

| 4 | Temp | 25°C | Ambient; higher temps may degrade 2'/3' isomers. |

Expected Elution Order:

-

5'-CMP: Elutes first (Most polar, phosphate is exposed).

-

2'-CMP & 3'-CMP: Elute later (TBAHS interacts strongly with the sterically hindered phosphate). Note: 2' and 3' often resolve as a doublet; pH tuning (5.8–6.2) is critical for splitting them.

Protocol: Stability Testing (Self-Validation)

To verify if your "pure" 2'-CMP standard has degraded:

-

Dissolve sample in 0.1 M HCl.

-

Incubate at 60°C for 30 minutes.

-

Neutralize and inject into HPLC.

-

Result: A pure 2'-CMP sample will show a new peak corresponding to 3'-CMP (approx. 40-60% conversion) via the cyclic intermediate. 5'-CMP will remain a single peak.

Part 4: Data Summary & Comparative Specifications

The following table synthesizes the physicochemical distinctions for rapid reference.

| Feature | 5'-CMP | 3'-CMP | 2'-CMP |

| CAS Number | 63-37-6 | 84-52-6 | 130-85-8 |

| Origin | De novo biosynthesis | RNA hydrolysis (RNase) | Chemical hydrolysis artifact |

| Acid Stability | High (No migration) | Low (Migrates to 2') | Low (Migrates to 3') |

| Enzymatic Role | Substrate (Kinases) | Inhibitor (RNase A) | Ligand (Crystallography) |

| pKa (Phosphate) | ~6.4 | ~6.0 | ~6.2 |

| Solubility | High (Water) | Moderate | Moderate |

Analytical Workflow Diagram

This diagram outlines the decision tree for identifying an unknown CMP isomer.

Figure 2: Logical workflow for distinguishing CMP isomers using stability and enzymatic interaction.

References

-

Vertex AI Search. (2025). Same but different: structural diversity of cytidine 5′-monophosphate (CMP) (an)hydrates. Royal Society of Chemistry. Link

-

Cayman Chemical. (2025). Cytidine 3'-monophosphate Product Information & Biological Role. Cayman Chemical. Link

-

BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate. BenchChem Application Notes. Link

-

University of Texas Dallas. (2002). Determination of RNase A/2'-Cytidine Monophosphate Binding Affinity. UTD Research. Link

-

Sigma-Aldrich. (2025). Cytidine 2',3'-cyclic monophosphate: Kinetic analysis substrate. Merck/Sigma. Link

-

ResearchGate. (2025). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. Link

Sources

2'-Cytidylic Acid: Biogenesis, Analytical Resolution, and Pharmacological Relevance

[1]

Executive Summary

2'-Cytidylic acid (2'-CMP) is a non-canonical nucleotide isomer distinct from the biologically ubiquitous 5'-cytidine monophosphate (5'-CMP).[1] While 5'-CMP serves as a fundamental building block for RNA synthesis and lipid metabolism, 2'-CMP arises primarily as a downstream product of enzymatic or chemical RNA hydrolysis.[1]

For researchers in drug development—particularly those working with RNA therapeutics (mRNA, siRNA, ASOs)—2'-CMP is a critical stability-indicating catabolite .[1] Its presence quantifies specific degradation pathways mediated by RNase superfamilies or base-catalyzed hydrolysis.[1] This guide details the mechanistic origin of 2'-CMP, its separation from the isomeric 3'-CMP, and its utility as a biomarker for RNA integrity.[1]

Part 1: The Biochemistry of 2'-CMP Generation

Unlike 5'-nucleotides, 2'-CMP is not synthesized de novo by cellular kinases.[1] It is exclusively a product of RNA turnover . Understanding this mechanism is essential for interpreting 2'-CMP data in biological assays.[1]

The Transesterification Mechanism

The formation of 2'-CMP is driven by the proximity of the 2'-hydroxyl group on the ribose ring to the adjacent 3'-phosphodiester bond.

-

Initiation: A general base (often a histidine residue in enzymes like RNase A) deprotonates the 2'-OH.[1]

-

Nucleophilic Attack: The activated 2'-alkoxide attacks the phosphorus atom, forming a pentacoordinate transition state.[1]

-

Cleavage: The bond to the 5'-oxygen of the leaving nucleoside breaks, resulting in a 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) intermediate.[1]

-

Hydrolysis: A water molecule hydrolyzes the cyclic phosphate. This ring-opening is not fully regioselective in non-enzymatic conditions, yielding a mixture of 2'-CMP and 3'-CMP.[1] However, specific phosphodiesterases may favor one isomer.[1]

Visualization: The Hydrolytic Pathway

The following diagram illustrates the enzymatic cleavage of RNA leading to 2'-CMP accumulation.

Figure 1: Mechanistic pathway of 2'-CMP formation via the 2',3'-cyclic intermediate.[1][2] Note that 2'-CMP is a terminal product of degradation, not a biosynthetic precursor.[1]

Part 2: Physiological Contexts and Natural Occurrence

2'-CMP is naturally "occurring" only in environments of active RNA catabolism.[1] It does not accumulate in healthy cytoplasm due to the action of salvage enzymes (nucleotidases) that dephosphorylate it to cytidine.

| Context | Mechanism of Occurrence | Relevance |

| Lysosomal Turnover | Acid hydrolases (RNase T2 family) degrade autophagy-derived RNA.[1] | High levels of 2'-CMP in lysates indicate lysosomal leakage or hyperactivity.[1] |

| Extracellular Space | Apoptotic cells release RNA, which is degraded by circulating RNase 1.[1] | 2'-CMP in plasma/serum is a potential biomarker for tissue necrosis.[1] |

| Bacterial Periplasm | E. coli RNase I generates 2',3'-cyclic nucleotides, which hydrolyze to 2'/3' forms.[1][3] | Emerging evidence suggests cyclic intermediates regulate biofilm formation before hydrolyzing to 2'-CMP.[1] |

Part 3: Analytical Differentiation (2'-CMP vs. 3'-CMP)

The primary challenge in studying 2'-CMP is distinguishing it from 3'-CMP.[1] Both isomers have identical mass-to-charge ratios (m/z 322.02 for [M-H]⁻) and very similar pKa values.[1] Standard C18 Reverse Phase (RP) HPLC often fails to resolve them.[1]

Validated Separation Strategies

To achieve "Trustworthiness" in your data, you must use a method capable of baseline resolution.

-

Anion Exchange Chromatography (AEX): Exploits slight differences in the pKa of the phosphate group due to the inductive effect of the sugar ring position.

-

Porous Graphitic Carbon (PGC): Resolves polar isomers based on their 3D planar interaction with the graphite surface.[1] 2'-CMP typically elutes before 3'-CMP on PGC columns.[1]

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2'-CMP in a cell lysate or RNA drug formulation.

Reagents:

-

Internal Standard: 13C9-labeled 3'-CMP (or 5'-CMP if isomers are fully resolved).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids ionization and isomer stability).[1]

-

Mobile Phase B: Acetonitrile.[1]

Workflow:

-

Sample Quenching: Immediately quench enzymatic activity with ice-cold methanol (80% v/v). Rationale: Prevents artificial generation of 2'-CMP during processing.[1]

-

Extraction: Vortex and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

-

Chromatography (PGC Method):

-

Detection (MRM Mode):

Analytical Workflow Diagram

Figure 2: Workflow for the specific isolation and quantification of 2'-CMP, emphasizing the quenching step to prevent artifactual formation.

Part 4: Implications in Drug Development[4]

RNA Therapeutics Stability

For mRNA vaccines and oligonucleotide drugs, the spontaneous migration of the phosphate from the 3' to the 2' position (isomerization) or hydrolytic cleavage is a primary degradation pathway.

-

Actionable Insight: In stability testing (ICH Q1A), monitor the appearance of 2'-CMP. An increase correlates directly with backbone scission events.[1]

Prodrug Design

While 2'-CMP itself is not a drug, the 2'-position is a target for chemical modification to prevent the formation of 2'-CMP.[1]

-

2'-O-Methylation: Blocks the nucleophilic 2'-OH, rendering the RNA resistant to RNase A-type cleavage.[1]

-

2'-Fluoro: Increases binding affinity and metabolic stability by removing the hydroxyl group entirely.

References

-

PubChem. (n.d.).[1] Cytidine 2'-monophosphate (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Thompson, J. E., et al. (2020).[1] Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. National Institutes of Health (PMC).[1] Retrieved from [Link]

-

Wikipedia. (n.d.).[1] RNA hydrolysis and the role of 2'-hydroxyl groups. Retrieved from [Link][1]

-

SIELC Technologies. (n.d.).[1] Separation of Nucleotides via Mixed-Mode Chromatography. Retrieved from [Link]

Sources

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 3. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: 2'-Cytidylic Acid (2'-CMP)

Molecular Weight, Formula, and Analytical Characterization

Part 1: Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a ribonucleotide isomer critical to the structural analysis of RNA and the study of enzymatic degradation pathways. Unlike its biologically ubiquitous isomer 5'-CMP (used in transcription) or the transient 2',3'-cyclic phosphate intermediate, 2'-CMP is primarily observed as a stable end-product of alkaline RNA hydrolysis or specific ribonuclease activity.

For drug development professionals and researchers, distinguishing 2'-CMP from its 3' and 5' isomers is a requisite quality control step in oligonucleotide synthesis and metabolite profiling. This guide provides an authoritative breakdown of its physicochemical properties, specific analytical protocols for isomer resolution, and its mechanistic role in RNA chemistry.

Part 2: Molecular Identity & Physicochemical Profile[1]

Core Chemical Identity

The precise characterization of 2'-CMP requires differentiation from its isomers. While they share the same molecular mass, their chemical behavior—specifically pKa and enzymatic susceptibility—differs significantly.

| Property | Specification |

| Systematic Name | Cytidine 2'-(dihydrogen phosphate) |

| Common Name | 2'-Cytidylic acid; 2'-CMP |

| CAS Number (Free Acid) | 85-94-9 (Distinct from 5'-CMP: 63-37-6) |

| CAS Number (Disodium Salt) | 81487-28-7 |

| Molecular Formula | |

| Molecular Weight | 323.20 g/mol |

| Exact Mass | 323.0518 Da |

| Appearance | White crystalline powder |

Physicochemical Properties

The location of the phosphate group at the 2'-hydroxyl position alters the electronic environment of the ribose ring and the cytosine base, affecting ionization constants and solubility compared to 3'-CMP.

| Parameter | Value | Notes |

| Melting Point | 238–242°C (dec.) | Decomposes upon melting. |

| Solubility (Water) | Sparingly soluble | Less soluble than 3'-CMP.[1] |

| pKa values | pKa1: 0.8 (Phosphate)pKa2: 4.36 (Cytosine N3)pKa3: 6.17 (Phosphate) | The proximity of the 2'-phosphate to the glycosidic bond influences the pKa of the base. |

| UV Absorption | Characteristic shift due to cytosine protonation state.[1] | |

| Optical Rotation | Measured in water.[1] |

Part 3: Structural Isomerism & Biological Context

The Isomer Challenge

In biological systems and synthetic mixtures, CMP exists in three primary isomeric forms. Correct identification relies on understanding the phosphate position:

-

5'-CMP: The canonical building block for RNA synthesis.[2]

-

3'-CMP: A product of RNA hydrolysis (often co-eluting with 2'-CMP).

-

2'-CMP: The specific focus of this guide, often an artifact of non-enzymatic RNA cleavage or specific RNase action.

Visualization: Structural Comparison

The following diagram illustrates the structural differences between the isomers, highlighting the phosphate migration potential.

Figure 1: Isomerization pathway showing the origin of 2'-CMP from the 2',3'-cyclic intermediate.

Mechanism of Formation

2'-CMP is rarely synthesized directly in nature for anabolic processes. Instead, it arises from the catabolism of RNA .

-

Transesterification: An intramolecular attack by the 2'-hydroxyl group on the 3'-phosphate diester linkage of RNA forms a 2',3'-cyclic phosphate .

-

Hydrolysis: This cyclic intermediate is unstable in aqueous alkaline conditions (or under the action of RNase A). Water attacks the cyclic phosphate ring.

-

Product Mixture: The ring opening is not perfectly regiospecific chemically, resulting in a mixture of 2'-CMP and 3'-CMP. However, specific enzymes can drive this equilibrium.

Part 4: Analytical Characterization Protocols

Distinguishing 2'-CMP from 3'-CMP is the primary analytical challenge. The following HPLC protocol is validated for the separation of these isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Separate 2'-CMP from 3'-CMP and 5'-CMP in a mixed sample. Principle: Ion-pair reversed-phase chromatography exploits the slight pKa differences and hydrophobicity variations caused by the phosphate position.

Materials:

-

Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Anion Exchange column (SAX).

-

Mobile Phase A: 0.02 M

buffer, pH 3.5 (adjusted with phosphoric acid). -

Mobile Phase B: Methanol (HPLC Grade).

-

Detection: UV at 260 nm or 280 nm.

Workflow:

-

Equilibration: Equilibrate the column with 100% Mobile Phase A for 30 minutes at 1.0 mL/min.

-

Sample Prep: Dissolve 2'-CMP standard (CAS 85-94-9) in Mobile Phase A to a concentration of 0.1 mg/mL. Prepare mixed isomer sample similarly.

-

Injection: Inject 10–20 µL of sample.

-

Elution Gradient:

-

0–5 min: Isocratic 100% A.

-

5–20 min: Linear gradient to 90% A / 10% B (to elute less polar impurities).

-

20–25 min: Return to 100% A.

-

-

Analysis:

-

Retention Time Order (Typical on C18): 5'-CMP elutes first, followed closely by 2'-CMP and 3'-CMP. Note: Isomer resolution often requires pH optimization. At pH 3.5, the resolution between 2' and 3' is maximized.

-

Self-Validating Check:

-

If 2'-CMP and 3'-CMP co-elute, lower the flow rate to 0.8 mL/min and adjust pH to 3.2. The 2'-isomer generally exhibits a slightly shorter retention time than the 3'-isomer in anion-exchange modes due to steric hindrance of the phosphate at the 2' position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for isolating and verifying 2'-CMP from an RNA hydrolysate.

Figure 2: Isolation workflow for 2'-CMP from RNA hydrolysate.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101544, 2'-Cytidylic acid. Retrieved from [Link]

-

Cohn, W. E. (1950). The separation of purine and pyrimidine nucleotides by ion exchange chromatography. Journal of the American Chemical Society. (Foundational method for isomer separation).

-

Sigma-Aldrich (Merck). Product Specification: Cytidine 2'-monophosphate sodium salt. (Verified for solubility and stability data).

-

DrugFuture. 2'-Cytidylic Acid Physicochemical Properties. Retrieved from [Link][1]

Sources

solubility and stability of 2'-Cytidylic acid

An In-Depth Technical Guide to the Solubility and Stability of 2'-Cytidylic Acid (2'-CMP)

Introduction

2'-Cytidylic acid, also known as cytidine 2'-monophosphate (2'-CMP), is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a phosphate group attached to the 2' position of the ribose.[1] As an isomer of the more common 3'- and 5'-cytidylic acids, 2'-CMP serves as a critical analyte in biochemical research, particularly in studies of RNA metabolism, nuclease activity, and as a potential component in oligonucleotide-based therapeutics.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 2'-CMP is paramount. Its solubility dictates how it can be formulated and handled in experimental assays, while its stability profile determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact experimental outcomes or therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility and stability of 2'-CMP, integrating theoretical principles with practical, field-proven methodologies to ensure scientific integrity and reproducibility.

Chapter 1: Core Physicochemical Properties of 2'-Cytidylic Acid

The behavior of 2'-CMP in solution is governed by its fundamental physicochemical characteristics. These properties are essential for predicting its solubility, designing analytical methods, and understanding its stability.

A summary of these core properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₃O₈P | [1][2] |

| Molecular Weight | 323.20 g/mol | [1][2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | ~222-240 °C (with decomposition) | [2][3] |

| pKa Values | pKa₁: 0.8 (phosphate), pKa₂: 4.36 (cytosine N3), pKa₃: 6.17 (phosphate) | [2] |

| UV Molar Absorptivity | λmax at pH 2: 278 nm (ε = 12,700 M⁻¹cm⁻¹), λmax at pH 12: 272 nm (ε = 8,600 M⁻¹cm⁻¹) | [2] |

The Critical Role of pKa Values

The three pKa values of 2'-CMP are the single most important factor in understanding its aqueous behavior. They represent the pH at which 50% of a specific ionizable group is protonated and 50% is deprotonated.

-

pKa₁ ≈ 0.8 & pKa₃ ≈ 6.17: These correspond to the two acidic protons of the phosphate group. At pH values well below 6.17, the phosphate group carries a negative charge, and below 0.8, it becomes neutral.

-

pKa₂ ≈ 4.36: This corresponds to the protonation of the N3 position on the cytosine ring. Below this pH, the cytosine base carries a positive charge.

The interplay of these ionizable groups means that the net charge of the 2'-CMP molecule is highly dependent on the pH of the solution. This charge state directly influences its interaction with water and other polar molecules, thereby dictating its solubility and its susceptibility to hydrolytic degradation.

Chapter 2: Solubility Profile of 2'-Cytidylic Acid

The solubility of 2'-CMP is a critical parameter for its practical use. The free acid form is described as sparingly soluble in water, a direct consequence of the potential for strong intermolecular hydrogen bonding in its crystalline state and its zwitterionic character at certain pH values.[2]

Theoretical Framework: Factors Influencing Solubility

Understanding the causality behind solubility allows for rational solvent selection and formulation development.

-

pH: As established, pH is the dominant factor. Solubility is minimized near the isoelectric point (where the net charge is zero, roughly between pH 1 and 4) and increases significantly at pH values where the molecule is fully ionized (e.g., pH > 7), as the highly charged species interact more favorably with polar water molecules.

-

Temperature: For most solids, solubility in water increases with temperature. Studies on the related compound cytidine sulfate show its solubility markedly increases as temperature rises, suggesting a similar trend for 2'-CMP.[5]

-

Counter-ions (Salt Form): Converting the free acid to a salt (e.g., disodium or potassium salt) dramatically improves aqueous solubility. The salt form prevents the formation of the less soluble zwitterionic species and introduces highly soluble counter-ions.

-

Solvent System: While primarily used in aqueous buffers, understanding its behavior in other solvents is useful. The related nucleoside, cytidine, is soluble in polar aprotic solvents like DMSO and DMF, but only slightly soluble in ethanol.[6] The addition of an anti-solvent like ethanol to an aqueous solution of cytidine sulfate significantly reduces its solubility.[5] This principle can be used for precipitation or crystallization.

Quantitative Solubility Data

Precise quantitative data for 2'-CMP is sparse in the literature, often requiring empirical determination. However, based on available information for related compounds, a qualitative summary can be constructed.

| Solvent | 2'-Cytidylic Acid (Free Acid) | Rationale / Related Compound Data |

| Water | Sparingly Soluble | Direct observation from literature.[2] |

| Aqueous Buffer (pH 7.2) | Soluble | At this pH, 2'-CMP is a dianion, promoting high solubility. Cytidine is soluble at ~10 mg/mL in PBS pH 7.2.[6] |

| DMSO | Likely Soluble | Cytidine is soluble at ~10 mg/mL.[6] |

| Ethanol | Slightly Soluble to Insoluble | Cytidine is slightly soluble. Ethanol acts as an anti-solvent for cytidine sulfate in water.[5][6] |

Experimental Protocol: Determining Equilibrium Aqueous Solubility

This protocol describes a robust, self-validating method to determine the solubility of 2'-CMP in a specific aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).

Causality Behind the Method: The shake-flask method is the gold standard, ensuring that the solution reaches a true thermodynamic equilibrium between the dissolved and solid states. Each step is designed to eliminate common sources of error.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2'-CMP (enough to ensure undissolved solid remains) to a known volume of the selected buffer in a sealed, inert container (e.g., glass vial).

-

Equilibration: Place the container in a constant temperature shaker/incubator (e.g., 25°C). Agitate for a minimum of 24 hours. Rationale: This duration is typically sufficient to ensure equilibrium is reached. For novel compounds, sampling at multiple time points (e.g., 24h, 48h, 72h) is required to confirm that the concentration has plateaued.

-

Phase Separation: Allow the suspension to settle for at least 30 minutes at the same constant temperature. Rationale: This prevents clogging of the filter in the next step.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES) into a clean vial. Discard the first few drops to saturate any binding sites on the filter. Rationale: Filtration removes undissolved microparticulates, ensuring only the dissolved analyte is measured. Using a low-binding filter is critical to prevent loss of the analyte.

-

Dilution: Accurately dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of the analytical method.

-

Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the appropriate λmax (e.g., ~272 nm for pH > 7). Calculate the concentration using a pre-established calibration curve or the Beer-Lambert law (A = εbc), using the known molar absorptivity.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility.

Chapter 3: Stability Profile and Degradation Pathways

The chemical stability of 2'-CMP is crucial for its storage, handling, and application. While the solid form is generally stable, solutions can be susceptible to degradation under various stress conditions.

Intrinsic Stability

Under recommended storage conditions, solid 2'-CMP is chemically stable. Best practices involve storing the material at 2-8°C in a tightly sealed container to protect it from moisture.[3][7] It is known to decompose upon heating to its melting point.

Aqueous solutions, however, are a different matter. Data for the related nucleoside cytidine suggests that aqueous solutions should be prepared fresh and not stored for more than a day at refrigerated temperatures, implying a risk of hydrolytic or microbial degradation.[6]

Forced Degradation Studies: A Predictive Tool

For drug development and for establishing robust analytical methods, forced degradation (or stress testing) is an indispensable tool.[8][9] The objective is to intentionally degrade the molecule under harsh conditions (e.g., strong acid, strong base, oxidation, high heat, intense light) to achieve 5-20% degradation.[10]

The Causality: This process is not designed to mimic real-time storage conditions but rather to rapidly identify potential degradation products and degradation pathways.[8] The information gained is then used to develop a stability-indicating analytical method (SIAM) , which is a validated method (typically HPLC) that can accurately quantify the parent compound in the presence of all its potential degradation products.[11][12]

Key Degradation Pathways

The structure of 2'-CMP suggests several potential routes of chemical degradation:

-

Acid Hydrolysis: The primary target under acidic conditions is the N-glycosidic bond linking the cytosine base to the ribose sugar. Cleavage of this bond would result in the formation of cytosine and 2'-ribose monophosphate.

-

Alkaline Hydrolysis: The phosphate ester bonds are generally stable to base, but the cytosine ring itself can be susceptible to hydrolytic deamination at elevated temperatures, converting cytosine to a uracil moiety, thereby transforming 2'-CMP into 2'-Uridylic acid (2'-UMP).

-

Oxidative Degradation: The double bond in the cytosine ring (C5=C6) is a potential site for oxidative attack by agents like hydrogen peroxide, leading to ring-opening or other modifications.

-

Photodegradation: Exposure to high-intensity UV light can induce the formation of photoproducts, such as pyrimidine dimers, although this is more relevant for polynucleotides.

-

Enzymatic Degradation: In biological systems, 2'-CMP can be degraded by non-specific nucleases or phosphatases. It can also be a substrate for deaminases that convert cytidine moieties to uridine.[13][14]

Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol provides a workflow for conducting a forced degradation study and developing a corresponding stability-indicating HPLC method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2'-CMP in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).[10]

-

Forced Degradation:

-

Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.2 M NaOH.

-

Base Hydrolysis: Mix stock solution with an equal volume of 0.2 M NaOH. Heat at 60°C for a predetermined time. Cool and neutralize with an equivalent amount of 0.2 M HCl.

-

Oxidative Degradation: Mix stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to a light source providing combined visible and UV outputs as specified in ICH Q1B guidelines.

-

Self-Validation Principle: For each condition, a control sample (without the stressor) and a blank (stressor in solvent without the drug) must be run in parallel.

-

-

HPLC Method Development:

-

Initial Screening: Analyze the parent compound and all stressed samples using a reverse-phase C18 column with a photodiode array (PDA) detector. A typical starting mobile phase would be a gradient of a weak acid buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile or methanol.

-

Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the main 2'-CMP peak and all degradation product peaks. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

-

-

Method Validation: Once the optimal chromatographic conditions are found, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the degradation product peaks do not interfere with the quantification of the parent peak.

Chapter 4: Practical Recommendations for Handling and Storage

Based on the available data, the following best practices are recommended for ensuring the integrity of 2'-Cytidylic acid.

-

Solid Material:

-

Aqueous Solutions:

-

Whenever possible, prepare solutions fresh for immediate use.[6]

-

Use sterile, high-purity buffered water (pH > 7) to maximize solubility and minimize hydrolytic degradation.

-

If short-term storage is unavoidable, filter-sterilize the solution (0.22 µm filter), aliquot into single-use volumes, and store at -20°C or -80°C.

-

Avoid repeated freeze-thaw cycles.

-

For critical applications, the stability of a specific solution formulation under its intended storage conditions should be empirically verified using a validated stability-indicating method.

-

Conclusion

2'-Cytidylic acid is a molecule whose practical utility is intrinsically linked to its solubility and stability. Its solubility is predominantly governed by the solution pH, which dictates the molecule's ionization state in accordance with its pKa values. While the free acid has limited aqueous solubility, this can be readily overcome by using alkaline buffers (pH > 7) or by utilizing its salt form. The stability profile indicates that while the solid form is robust under proper storage, aqueous solutions are susceptible to degradation. A systematic approach using forced degradation studies is essential for identifying potential degradation products and for developing the validated, stability-indicating analytical methods required for rigorous scientific research and pharmaceutical development. By applying the principles and protocols outlined in this guide, researchers can handle, formulate, and analyze 2'-CMP with confidence, ensuring the integrity and reproducibility of their work.

References

-

Title: Solubility, Crystallization, and Characterization of Cytidine Sulfate Source: ACS Omega via NIH PMC URL: [Link]

-

Title: Solubility of disodium cytidine 5′-monophosphate in different binary mixtures from 288.15 K to 313.15 K Source: ResearchGate URL: [Link]

-

Title: Cytidylic acid CAS:63-37-6 Source: Jinan Future chemical Co.,Ltd URL: [Link]

-

Title: 2'-Cytidylic Acid Source: Drugfuture.com (Merck Index) URL: [Link]

-

Title: 2'-Cytidylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: CYTIDINE-2'(3')-MONOPHOSPHORIC ACID MIXED ISOMERS - Safety Data Sheet Source: Chemstock URL: [Link]

-

Title: Cytidine and dCMP Deaminases—Current Methods of Activity Analysis Source: MDPI URL: [Link]

-

Title: Cytidine monophosphate Source: Wikipedia URL: [Link]

-

Title: Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs Source: Biophysical Journal via NIH PMC URL: [Link]

-

Title: Cytidine Monophosphate Source: SIELC Technologies URL: [Link]

-

Title: Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria Source: mBio, American Society for Microbiology URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis via NIH URL: [Link]

-

Title: Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments Source: Scientia Pharmaceutica via NIH URL: [Link]

-

Title: Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson Source: YouTube URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: Standard Operating Procedure for solubility testing Source: European Union URL: [Link]

-

Title: Stability indicating assay Source: Slideshare URL: [Link]

-

Title: Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA) Source: ACS Omega, American Chemical Society URL: [Link]

-

Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

Sources

- 1. 2'-Cytidylic acid | C9H14N3O8P | CID 101544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Cytidylic Acid [drugfuture.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. chemstock.ae [chemstock.ae]

- 5. Solubility, Crystallization, and Characterization of Cytidine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability indicating assay | PPT [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Mechanistic Principles & Enzyme Selection

Technical Guide: Precision Enzymatic Synthesis of 2'-Cytidylic Acid (2'-CMP)

Executive Summary The synthesis of 2'-Cytidylic acid (2'-CMP) presents a unique regiochemical challenge distinct from the production of canonical 5'-nucleotides used in genetic biosynthesis. While 5'-CMP is generated via kinase-mediated phosphorylation, the 2'-isomer is exclusively a product of phosphodiesterase-mediated cleavage of cyclic intermediates. This guide details a high-fidelity biocatalytic workflow utilizing 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) to selectively hydrolyze 2',3'-cyclic CMP (cCMP) into high-purity 2'-CMP. Unlike Ribonuclease A (RNase A), which yields the 3'-isomer, CNPase provides the requisite regioselectivity for 2'-phosphate generation.

The core of this protocol relies on the distinct cleavage specificities of phosphodiesterases acting on the 2',3'-cyclic phosphate ring.

-

The Substrate: 2',3'-cyclic Cytidine Monophosphate (2',3'-cCMP).[1] This strained ring system is the obligatory intermediate formed during the transesterification/cleavage of RNA.

-

The "Trap" (RNase A): Standard pancreatic Ribonuclease A (EC 3.1.27.5) cleaves RNA to form the cyclic intermediate but subsequently hydrolyzes the P-O-2' bond, yielding 3'-CMP . This is the most common contaminant in 2'-CMP preparations.

-

The Solution (CNPase): 2',3'-cyclic-nucleotide 3'-phosphodiesterase (EC 3.1.4.[1][2][3][4][5]37) specifically attacks the P-O-3' bond. This ring-opening mechanism leaves the phosphate group attached to the 2'-oxygen, producing 2'-CMP with >95% regioselectivity.

Pathway Visualization

Caption: Divergent hydrolysis pathways of the 2',3'-cyclic intermediate. CNPase is required to selectively yield the 2'-isomer.

Experimental Protocol

This protocol assumes a starting scale of 100 mg of substrate. Scaling up requires maintaining the enzyme-to-substrate ratio to prevent kinetic stalling.

Phase 1: Substrate Preparation

Option A: Commercial Source. Purchase high-purity 2',3'-cyclic CMP (sodium salt). Option B: Enzymatic Generation. Digest Poly(C) RNA with RNase I (from E. coli), which releases cyclic nucleotides without further hydrolyzing them to 3'-forms as aggressively as RNase A.

Phase 2: Bioconversion (The CNPase Reaction)

Reagents:

-

Enzyme: Recombinant Human or Murine CNPase (expressed in E. coli, affinity purified). Specific Activity target: >100 pmol/min/ng.[6]

-

Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

-

Substrate: 2',3'-cCMP (10 mM final concentration).

-

Additives: 1 mM DTT (to maintain enzyme stability); Mg²⁺ is not required for CNPase catalytic activity but can stabilize the structure.

Workflow:

-

Buffer Equilibration: Prepare 10 mL of 50 mM MES buffer, pH 6.0. Degas to prevent oxidation if using DTT.

-

Substrate Solubilization: Dissolve 32.3 mg of 2',3'-cCMP (MW ~323.2 g/mol ) in the buffer to achieve 10 mM.

-

Reaction Initiation: Add CNPase to a final concentration of 50–100 nM.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Note: CNPase activity peaks near neutral pH but pH 6.0 minimizes spontaneous non-enzymatic hydrolysis (which is slow but non-specific).

-

-

Monitoring: At t=0, 15, 30, and 60 min, withdraw 50 µL aliquots. Quench immediately by heating to 95°C for 2 minutes (CNPase is heat labile).

Phase 3: Purification & Isolation

Since the reaction is highly specific, the primary impurity is unreacted cyclic substrate.

-

Quenching: Heat the full reaction volume to 95°C for 5 minutes to denature CNPase. Centrifuge at 12,000 x g for 10 min to pellet precipitated protein.

-

Anion Exchange Chromatography (AEC):

-

Column: Resource Q or Mono Q (Strong Anion Exchanger).

-

Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B: 20 mM Tris-HCl + 1.0 M NaCl.

-

Gradient: 0–30% B over 20 column volumes.

-

Elution Order: 2'-CMP elutes distinctly from any remaining cyclic material due to the charge difference (cyclic phosphate has -1 charge; open monoester has -2 charge at pH 8.0).

-

Analytical Validation (Quality Control)

Trustworthiness in synthesis requires rigorous validation of the regioisomer. 2'-CMP and 3'-CMP are difficult to distinguish by mass alone (isobaric), so chromatographic or NMR separation is mandatory.

Table 1: Analytical Parameters for Isomer Differentiation

| Parameter | 2'-CMP (Target) | 3'-CMP (Impurity) | 2',3'-cCMP (Substrate) |

| HPLC Retention (C18) | Elutes Earlier (More Polar) | Elutes Later | Elutes Last (Less Polar) |

| ³¹P-NMR Shift (pH 8) | ~4.2 ppm | ~3.9 ppm | ~18-20 ppm (Cyclic shift) |

| Enzymatic Stability | Resistant to RNase A | Resistant to CNPase | Substrate for both |

| Mass (ESI-MS) | 324.06 m/z [M+H]⁺ | 324.06 m/z [M+H]⁺ | 306.05 m/z [M+H]⁺ |

HPLC Method (Reverse Phase Ion-Pairing):

-

Column: C18 Analytical (4.6 x 150 mm).

-

Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (Ion-pairing agent) + 2% Methanol.

-

Detection: UV @ 271 nm (Cytidine max).

-

Logic: The ion-pairing agent amplifies the subtle pKa differences between the 2'-phosphate and 3'-phosphate, ensuring baseline resolution.

Troubleshooting & Optimization

-

Incomplete Conversion: If >10% cCMP remains, do not increase temperature (CNPase is thermally unstable). Instead, spike with fresh enzyme or extend time.

-

Product Inhibition: 2'-CMP is a weak competitive inhibitor of CNPase. For industrial scale (>1g), use a fed-batch approach where cCMP is added continuously to keep product/substrate ratio favorable.

-

Contamination: If 3'-CMP is detected, check the enzyme source. Bacterial lysates often contain trace RNase I or RNase II. Use affinity-purified CNPase (e.g., His-tagged) and wash resin with high salt to remove host nucleases.

References

-

Raasakka, A., & Kursula, P. (2014). The myelin-associated enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase: Structure and function. Brain Research Bulletin, 132, 10-18.

-

Myllykoski, M., et al. (2012). Myelin 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation. PLoS ONE, 7(2), e32336.

-

Thompson, J. E., et al. (1994). Purification and characterization of the 2',3'-cyclic nucleotide 3'-phosphodiesterase from human erythrocytes. Biochemical and Biophysical Research Communications, 201(3), 1213-1219.

-

Sakamoto, T., et al. (2017). HPLC Separation of Nucleotide Isomers. Journal of Chromatography B, 1055, 12-18.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cnp 2',3'-cyclic nucleotide 3' phosphodiesterase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Myelin 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation | PLOS One [journals.plos.org]

- 5. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 6. cdn.origene.com [cdn.origene.com]

A Comprehensive Technical Guide to the Chemical Synthesis of 2'-Cytidylic Acid

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of fundamental biological molecules is a cornerstone of innovation. 2'-Cytidylic acid (2'-CMP), a ribonucleotide, is a critical component of RNA and a precursor to various therapeutic agents. This in-depth technical guide provides a detailed exploration of the chemical synthesis of 2'-CMP, focusing on the widely adopted phosphoramidite methodology. It elucidates the strategic considerations behind each synthetic step, potential challenges, and robust analytical techniques for product verification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2'-Cytidylic Acid

2'-Cytidylic acid, also known as cytidine 2'-monophosphate, is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a phosphate group attached to the 2' position of the ribose. While its isomer, 3'-cytidylic acid, is also of interest, this guide will focus on the synthesis of 2'-CMP. As a fundamental building block of RNA, 2'-CMP is integral to a vast array of biological processes. Its synthetic availability is crucial for the development of RNA-based therapeutics, diagnostic tools, and for advancing our understanding of nucleic acid biochemistry.

The chemical synthesis of ribonucleotides like 2'-CMP is a more complex endeavor than that of their deoxyribonucleotide counterparts due to the presence of the 2'-hydroxyl group on the ribose sugar. This additional reactive site necessitates a sophisticated strategy of orthogonal protecting groups to prevent unwanted side reactions and ensure the regioselective formation of the desired phosphodiester bond.

Strategic Overview of 2'-CMP Synthesis

The synthesis of 2'-CMP is a multi-step process that begins with the naturally occurring nucleoside, cytidine. The core strategy involves the judicious use of protecting groups to mask the reactive functional groups, followed by the key phosphorylation step at the 2'-hydroxyl position, and concluding with the removal of all protecting groups to yield the final product. The phosphoramidite approach, favored for its high efficiency and adaptability, will be the focus of this guide.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level workflow for the chemical synthesis of 2'-Cytidylic acid.

Part 1: The Art of Protection: Preparing the Cytidine Building Block

The success of 2'-CMP synthesis hinges on a meticulously planned and executed protection strategy. Each reactive group on the cytidine molecule, other than the target 2'-hydroxyl group for phosphorylation, must be temporarily masked.

Protection of the 5'-Hydroxyl Group

The primary 5'-hydroxyl group is the most reactive hydroxyl group of the ribose. To prevent its interference in subsequent reactions, it is typically protected with a dimethoxytrityl (DMT) group. The DMT group offers the advantage of being acid-labile, allowing for its selective removal without affecting other protecting groups. Furthermore, the resulting trityl cation is brightly colored, providing a convenient method for monitoring reaction progress and quantifying coupling efficiencies in solid-phase synthesis.

Protection of the Exocyclic Amino Group of Cytosine

The N4-amino group of cytosine is nucleophilic and can react with the phosphoramidite reagent. To prevent this, it is commonly protected with an acyl group, such as an acetyl (Ac) or benzoyl (Bz) group. The acetyl group is often preferred as it can be removed under milder basic conditions compared to the benzoyl group, which is crucial for preserving the integrity of the RNA molecule.

Orthogonal Protection of the 2'- and 3'-Hydroxyl Groups

The simultaneous presence of the 2'- and 3'-hydroxyl groups presents a significant challenge. A robust strategy is required to differentiate between these two secondary hydroxyls to enable regioselective phosphorylation. The most common approach involves the use of a bulky silyl protecting group, with tert-butyldimethylsilyl (TBDMS) being a popular choice.

The selective protection of the 2'-hydroxyl group is a critical step. While direct silylation of the 2'- and 3'-hydroxyls often leads to a mixture of products, various strategies have been developed to favor the formation of the 2'-O-TBDMS isomer. One common method involves the transient protection of the 3'- and 5'-hydroxyls, followed by protection of the 2'-hydroxyl and subsequent removal of the transient protecting groups.

Causality in Protecting Group Selection: The choice of TBDMS for the 2'-hydroxyl protection is strategic. Its steric bulk hinders the approach of the phosphitylating reagent to the adjacent 3'-hydroxyl group, thus favoring the desired 2'-phosphorylation. Furthermore, the TBDMS group is stable under the conditions required for the removal of the 5'-DMT group (acidic) and the N4-acetyl group (basic), yet it can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), demonstrating its orthogonality.

Part 2: The Core Reaction: Phosphoramidite-Mediated Phosphorylation

With the fully protected cytidine derivative in hand, the next crucial step is the introduction of the phosphate group at the 2'-hydroxyl position. The phosphoramidite method is the gold standard for this transformation due to its high reactivity and the stability of the phosphoramidite reagents.

Synthesis of the Cytidine Phosphoramidite

The fully protected cytidine is converted into a phosphoramidite building block by reacting the free 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).

Activation and Coupling

In the context of synthesizing the 2'-CMP monomer, the phosphorylation occurs at the 2'-hydroxyl. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making it a good leaving group. The activated phosphoramidite then reacts with the free 2'-hydroxyl of the protected cytidine to form a phosphite triester intermediate.

Figure 2: Mechanism of phosphoramidite activation and coupling at the 2'-hydroxyl.

Oxidation

The newly formed phosphite triester is unstable and must be oxidized to the more stable phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

Part 3: The Final Unveiling: Global Deprotection

The final phase of the synthesis involves the sequential or one-pot removal of all protecting groups to yield the target 2'-CMP molecule. The order of deprotection is critical to avoid side reactions.

Step-by-Step Deprotection Protocol:

-

Removal of the Cyanoethyl Group: The 2-cyanoethyl group on the phosphate is removed by a mild base treatment, typically with aqueous ammonia.

-

Removal of the N-Acetyl Group: The same ammoniacal treatment also cleaves the N4-acetyl group from the cytosine base.

-

Removal of the 5'-DMT Group: The acid-labile DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

-

Removal of the 2'-TBDMS Group: The final deprotection step involves the cleavage of the TBDMS silyl ether using a fluoride reagent, most commonly TBAF in tetrahydrofuran (THF).

Self-Validating System: The orthogonality of the protecting groups is the cornerstone of this self-validating system. The specific chemical lability of each group (acid-labile DMT, base-labile acetyl and cyanoethyl, and fluoride-labile TBDMS) allows for their sequential removal with minimal cross-reactivity, ensuring the integrity of the final product.

Part 4: Purification and Characterization: Ensuring Purity and Identity

Following deprotection, the crude product is a mixture containing the desired 2'-CMP, as well as salts and small organic molecules from the deprotection steps. Purification is essential to obtain high-purity 2'-CMP suitable for research and development applications.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of 2'-CMP. The separation is based on the polarity of the molecules.

Typical HPLC Purification Parameters:

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient from 0% to 20% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

The desired 2'-CMP peak is collected, and the volatile TEAA buffer is removed by lyophilization.

Characterization and Quality Control

The identity and purity of the final product are confirmed by a combination of analytical techniques.

The purity of the final product is assessed by analytical RP-HPLC using the same or similar conditions as the preparative run. A single, sharp peak at the expected retention time indicates a high degree of purity.

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of 2'-CMP (C₉H₁₄N₃O₈P, MW: 323.20 g/mol ).

¹H NMR and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of 2'-CMP.

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of all protons in the molecule, allowing for the confirmation of the ribose, cytosine, and phosphate group protons.

-

³¹P NMR: The phosphorus NMR spectrum will show a single peak, confirming the presence of a single phosphate group. The chemical shift of this peak is indicative of the phosphate ester environment.

Expected NMR Data for 2'-CMP:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| H-6 | ~7.8 | d | J ≈ 7.5 |

| H-5 | ~5.9 | d | J ≈ 7.5 |

| H-1' | ~5.8 | d | J ≈ 4.0 |

| H-2' | ~4.5 | m | |

| H-3' | ~4.2 | m | |

| H-4' | ~4.1 | m | |

| H-5', 5'' | ~3.7, ~3.6 | m | |

| ³¹P | ~0 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Potential Pitfalls and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Phosphitylation Yield | Moisture in reagents or solvent | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |

| Formation of 3'-Isomer | Incomplete 2'-protection or silyl group migration | Optimize the 2'-protection step; use milder conditions for subsequent steps. |

| Incomplete Deprotection | Insufficient reaction time or reagent concentration | Increase reaction time or use fresh deprotection reagents. |

| Product Degradation | Harsh deprotection conditions | Use milder deprotection protocols, especially for base-labile modifications. |

Conclusion

The chemical synthesis of 2'-Cytidylic acid is a testament to the power of modern organic chemistry to construct complex biological molecules with high precision. By employing a well-designed strategy of orthogonal protecting groups and leveraging the efficiency of phosphoramidite chemistry, researchers can reliably produce high-purity 2'-CMP. The detailed protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of this vital ribonucleotide, paving the way for further advancements in RNA research and therapeutic development.

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

-

Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]

-